molecular formula C22H34N2O3 B14356021 N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide CAS No. 90708-60-4

N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide

Cat. No.: B14356021
CAS No.: 90708-60-4
M. Wt: 374.5 g/mol
InChI Key: FLHKZEVMJJLKAY-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide is a synthetic organic compound characterized by its unique structure, which includes a nitroheptyl group attached to a phenyl ring and an oct-7-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide typically involves a multi-step process:

    Nitration: The initial step involves the nitration of heptane to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Coupling with Phenyl Ring: The nitroheptyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylamine and oct-7-enoic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for the amidation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of oct-7-enoic acid and N-methylamine.

Scientific Research Applications

N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used in studies investigating the effects of nitroalkyl groups on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl ring and amide moiety may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide: shares structural similarities with other nitroalkyl-substituted amides and phenyl derivatives.

    This compound: can be compared with compounds like this compound and this compound.

Uniqueness

  • The presence of both a nitro group and an oct-7-enamide moiety in this compound makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90708-60-4

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide

InChI

InChI=1S/C22H34N2O3/c1-3-4-5-7-11-17-22(25)23(2)21-16-13-15-20(19-21)14-10-8-6-9-12-18-24(26)27/h3,13,15-16,19H,1,4-12,14,17-18H2,2H3

InChI Key

FLHKZEVMJJLKAY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)CCCCCCC[N+](=O)[O-])C(=O)CCCCCC=C

Origin of Product

United States

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